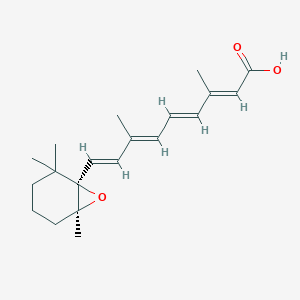
(5S,6R)-5,6-Epoxytretinoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,6R)-5,6-Epoxytretinoin is a stereoisomer of tretinoin, a derivative of vitamin A. This compound is characterized by the presence of an epoxide group at the 5,6 position, which significantly influences its chemical properties and biological activities. Tretinoin and its derivatives are well-known for their applications in dermatology, particularly in the treatment of acne and other skin conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-5,6-Epoxytretinoin typically involves the epoxidation of tretinoin. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxide group at the desired position. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters, including temperature, solvent, and reagent concentrations, to achieve high purity and yield. Advanced purification techniques, such as chromatography, are employed to isolate the desired stereoisomer from other possible by-products.
Chemical Reactions Analysis
Types of Reactions
(5S,6R)-5,6-Epoxytretinoin undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction typically produces alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
(5S,6R)-5,6-Epoxytretinoin has several scientific research applications:
Chemistry: It is used as a model compound to study epoxide chemistry and stereochemistry.
Biology: Research on its biological activities includes its effects on cell differentiation and proliferation.
Medicine: It is investigated for its potential therapeutic effects in dermatology and oncology.
Industry: The compound is used in the development of new pharmaceuticals and cosmetic products.
Mechanism of Action
The mechanism of action of (5S,6R)-5,6-Epoxytretinoin involves its interaction with retinoic acid receptors (RARs) in the cell nucleus. Upon binding to these receptors, it modulates the expression of genes involved in cell differentiation, proliferation, and apoptosis. The epoxide group may also contribute to its unique biological activities by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Tretinoin: The parent compound without the epoxide group.
Isotretinoin: Another stereoisomer of tretinoin used in acne treatment.
Adapalene: A synthetic retinoid with similar dermatological applications.
Uniqueness
(5S,6R)-5,6-Epoxytretinoin is unique due to the presence of the epoxide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other retinoids and contributes to its specific interactions with molecular targets.
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-[(1R,6S)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+/t19-,20+/m0/s1 |
InChI Key |
KEEHJLBAOLGBJZ-OYJLHWFVSA-N |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/[C@@]12[C@@](O1)(CCCC2(C)C)C |
Canonical SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide](/img/structure/B15293760.png)
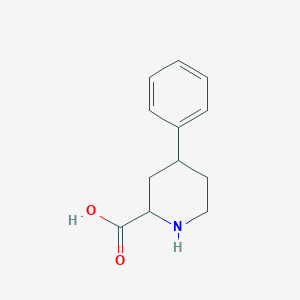
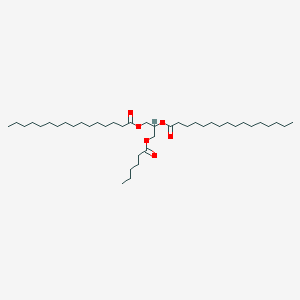
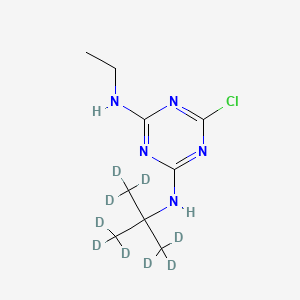


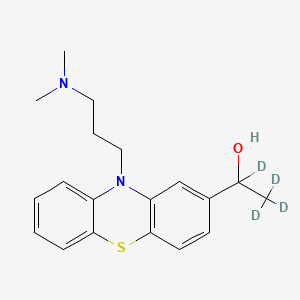
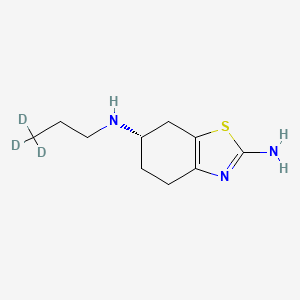
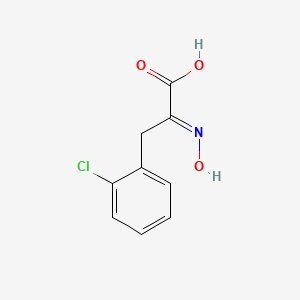
![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)


